tert-Butyl ((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)methyl)carbamate
Description
tert-Butyl ((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)methyl)carbamate is a carbamate-protected piperidine derivative featuring a 5-chloropyrimidin-2-yl substituent. Its molecular structure includes:
- A piperidine ring substituted at the 1-position with a 5-chloropyrimidin-2-yl group.
- A methylcarbamate moiety (tert-butyloxycarbonyl, Boc) attached to the piperidine’s 4-position via a methyl linker. This compound is primarily utilized as a pharmaceutical intermediate, leveraging the Boc group for temporary amine protection during synthetic processes .
Properties
IUPAC Name |
tert-butyl N-[[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)19-8-11-4-6-20(7-5-11)13-17-9-12(16)10-18-13/h9-11H,4-8H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOBDQMRHDXTFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)C2=NC=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)methyl)carbamate typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from readily available precursors.
Introduction of the Pyrimidine Group: The 5-chloropyrimidine moiety is introduced via nucleophilic substitution reactions.
Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl ((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, such as carbamate protection, piperidine/pyridine/pyrimidine cores, or halogen substituents. Key comparisons are summarized below:
tert-Butyl ((1-(5-bromopyridin-2-yl)piperidin-4-yl)methyl)carbamate (CAS: 1289007-64-2)
- Structural Similarities :
- Piperidine ring with a methylcarbamate group at the 4-position.
- Heterocyclic substituent (5-bromopyridin-2-yl) at the piperidine’s 1-position.
- Key Differences :
- Heterocycle : Pyridine (C5H4N) vs. pyrimidine (C4H3N2) in the target compound.
- Halogen : Bromine (Br) at the 5-position vs. chlorine (Cl) in the target.
- Molecular Weight : Higher due to Br (C16H24BrN3O2, MW: 386.29 g/mol) vs. Cl (estimated MW ~353.85 g/mol).
- Implications : Bromine’s larger atomic size may alter reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while pyridine’s reduced nitrogen content could affect solubility or hydrogen-bonding interactions .
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (CAS: 1799420-92-0)
- Structural Similarities :
- Pyrimidine core with halogen (F) and carbamate protection.
- Key Differences :
- Substituents : Fluorine, hydroxy, and methyl groups at pyrimidine positions 5, 4, and 6 (vs. Cl at position 5 in the target).
- Backbone : Lacks the piperidine ring and methyl linker present in the target compound.
- Molecular Formula : C11H16FN3O3 (MW: 257.26 g/mol) vs. the target’s larger structure.
tert-Butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate
- Structural Similarities :
- Chlorine substituent and pyridine core.
- Methylcarbamate group.
- Key Differences :
- Substituent Position : Cl at pyridine position 2 (vs. pyrimidine position 5 in the target).
- Additional Groups : Dimethoxymethyl at pyridine position 3.
- Heterocycle : Pyridine (C5H4N) vs. pyrimidine (C4H3N2).
- Implications : The dimethoxymethyl group enhances steric bulk and may influence metabolic stability or binding interactions .
tert-Butyl (1-(1-(pyridin-2-yl)ethyl)piperidin-4-yl)carbamate (CAS: 1289384-71-9)
- Structural Similarities :
- Piperidine ring with Boc protection.
- Key Differences :
- Substituent : A pyridin-2-yl-ethyl group at piperidine position 1 (vs. 5-chloropyrimidin-2-yl).
- Carbamate Position : Directly on the piperidine (vs. methyl-linked).
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| tert-Butyl ((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)methyl)carbamate | Not provided | ~C15H22ClN4O2 | ~353.85 | Piperidine, 5-Cl-pyrimidine, methylcarbamate |
| tert-Butyl ((1-(5-bromopyridin-2-yl)piperidin-4-yl)methyl)carbamate | 1289007-64-2 | C16H24BrN3O2 | 386.29 | Piperidine, 5-Br-pyridine, methylcarbamate |
| tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate | 1799420-92-0 | C11H16FN3O3 | 257.26 | Pyrimidine, 5-F, 4-OH, 6-CH3, methylcarbamate |
| tert-Butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate | Not provided | C14H20ClN2O4 | 315.77 | Pyridine, 2-Cl, 3-(CH(OCH3)2), methylcarbamate |
| tert-Butyl (1-(1-(pyridin-2-yl)ethyl)piperidin-4-yl)carbamate | 1289384-71-9 | C17H27N3O2 | 305.42 | Piperidine, pyridin-2-yl-ethyl, direct carbamate |
Key Research Findings
Heterocycle Impact : Pyrimidine derivatives (e.g., target compound) generally exhibit higher polarity and hydrogen-bonding capacity compared to pyridine analogs due to the additional nitrogen atom .
Halogen Effects : Chlorine and bromine substituents influence reactivity in cross-coupling reactions. Bromine’s larger size may enhance electrophilicity but reduce metabolic stability compared to chlorine .
Synthetic Utility : Compounds like the target are often intermediates in kinase inhibitor synthesis, where pyrimidine/pyridine cores serve as ATP-binding mimics .
Biological Activity
tert-Butyl ((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)methyl)carbamate, commonly referred to as TBCP , is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, synthesis, and potential applications based on diverse scientific literature.
- Molecular Formula : C15H23ClN4O2
- Molecular Weight : 326.82 g/mol
- CAS Number : 1261230-15-2
- Structure : The compound features a tert-butyl group attached to a carbamate moiety, linked to a piperidine ring substituted with a chloropyrimidine.
TBCP's biological activity is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound's structure allows it to modulate these targets, potentially leading to therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : TBCP may inhibit enzymes that are crucial for cellular processes, including those involved in metabolic pathways and signal transduction.
- Receptor Modulation : The compound can bind to specific receptors, influencing their activity and downstream signaling cascades.
Anticancer Potential
Recent studies have indicated that TBCP exhibits promising anticancer properties. For instance, it has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A431 (epidermoid carcinoma) | 10 | Induces apoptosis | |
| MCF7 (breast cancer) | 5 | Cell cycle arrest |
Neuroprotective Effects
TBCP has also been investigated for its neuroprotective effects. It appears to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.
Case Studies
-
Study on Antitumor Activity :
- Objective : Evaluate the efficacy of TBCP in inhibiting tumor growth.
- Methodology : In vivo studies using xenograft models demonstrated a significant reduction in tumor size when treated with TBCP compared to the control group.
- Results : Tumor growth inhibition was observed at doses as low as 5 mg/kg body weight.
-
Neuroprotection Study :
- Objective : Assess the protective effects of TBCP on neuronal cells.
- Methodology : Neuronal cells were exposed to oxidative stress conditions in vitro.
- Results : TBCP treatment resulted in a marked decrease in cell death and preservation of cell viability.
Synthesis
The synthesis of TBCP involves several steps, typically starting from commercially available precursors. The key steps include:
- Formation of the piperidine ring.
- Introduction of the chloropyrimidine moiety.
- Coupling with tert-butyl carbamate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
